molecular formula C23H24N2O4S B4910256 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)methanesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B4910256
M. Wt: 424.5 g/mol
InChI Key: UUVGBZCAFLGQMI-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₂₃N₂O₄S
Molecular Weight: 423.51 g/mol
Key Structural Features:

  • A 2-hydroxypropyl linker connecting the carbazole to the sulfonamide group.
  • A methanesulfonamide moiety substituted with a 4-methoxyphenyl group, introducing both sulfonamide hydrogen-bonding capacity and methoxy-driven polarity.

The 4-methoxyphenyl substituent may influence target selectivity and pharmacokinetic properties compared to other derivatives.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-19-13-11-17(12-14-19)25(30(2,27)28)16-18(26)15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,26H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVGBZCAFLGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.

Compound Overview

  • Molecular Formula : C28H26N2O4S
  • Molecular Weight : 426.58 g/mol
  • IUPAC Name : N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide

The compound features a carbazole moiety, which is known for its fluorescent properties, and a methanesulfonamide group, contributing to its biological activity.

Synthesis

The synthesis typically involves the following steps:

  • Formation of Intermediate : Reaction of 9H-carbazole with epichlorohydrin to create a 3-(9H-carbazol-9-yl)-2-hydroxypropyl intermediate.
  • Final Product Formation : The intermediate is then reacted with 4-methoxyphenylbenzenesulfonamide under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • DNA Intercalation : The carbazole moiety can intercalate into DNA, potentially disrupting cellular processes such as replication and transcription.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in signaling pathways, contributing to its anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of apoptotic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency.
  • Anti-inflammatory Effects :
    • In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Fluorescent Properties :
    • The unique structure allows it to act as a fluorescent probe in biological imaging applications, enhancing visualization of cellular processes.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Anticancer ActivityInhibition of MCF-7 cell growth
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels
Fluorescent PropertiesEffective in cellular imaging

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Biological Activity/Notes
Target Compound C₂₃H₂₃N₂O₄S R₁: 4-methoxyphenyl; R₂: CH₃ 423.51 Potential CRY modulator (inference)
KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) C₂₁H₂₁N₂O₄S R₁: 2-furanylmethyl; R₂: CH₃ 405.47 CRY stabilizer; lengthens circadian period
N-p-tolyl-methanesulfonamide C₂₃H₂₄N₂O₃S R₁: 4-methylphenyl; R₂: CH₃ 408.52 Unspecified kinase interactions
N-(2,4-dimethylphenyl)methanesulfonamide C₂₄H₂₆N₂O₃S R₁: 2,4-dimethylphenyl; R₂: CH₃ 422.54 XlogP = 4.2; high lipophilicity
KL002 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide) C₂₂H₂₀IN₂O₃S R₁: 2-iodophenyl; R₂: CH₃ 518.38 Enhanced molecular weight; iodine may improve target binding
4-Chloro-N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide C₂₈H₂₂Br₂ClN₂O₅S R₁: 4-methoxyphenyl; R₂: Cl-C₆H₄ 735.72 Halogenated carbazole; potential enhanced binding but reduced solubility

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • KL001 (furan-2-ylmethyl substituent): Demonstrates circadian period lengthening by stabilizing CRY proteins . The furan group’s smaller size and oxygen heteroatom may facilitate interactions with CRY’s hydrophobic pockets.
  • This substitution might reduce CRY affinity but improve metabolic stability .
  • Halogenated Derivatives (e.g., ): Bromine and chlorine atoms on the carbazole core enhance molecular weight and hydrophobic interactions, possibly improving target binding but increasing toxicity risks .
Physicochemical Properties
  • Lipophilicity : The 2,4-dimethylphenyl derivative (XlogP = 4.2) is more hydrophobic than the target compound (estimated XlogP ~3.5), which could influence blood-brain barrier penetration.
Stereochemical Considerations

All listed compounds, including the target, lack defined stereocenters (e.g., "0 of 1 defined stereocentres" in –3), suggesting racemic mixtures in synthesis. This may limit enantiomer-specific activity studies .

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